

Biological Activity of (R)-Funapide: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Funapide is the R-enantiomer of Funapide (also known as TV-45070 and XEN402), a potent, state-dependent inhibitor of voltage-gated sodium channels (VGSCs).[1] Funapide has been investigated for its analgesic properties in a variety of chronic pain conditions, including osteoarthritis, neuropathic pain, and postherpetic neuralgia.[2] The primary molecular targets of Funapide are the Nav1.7 and Nav1.8 sodium channel subtypes, which are preferentially expressed in the peripheral nervous system and play a crucial role in pain signaling.[1][2] While the racemate and the (S)-enantiomer have been the focus of most research, (R)-Funapide is characterized as the less active of the two enantiomers.[1] This guide provides a comprehensive overview of the known biological activity of Funapide, with a specific focus on what is known about the (R)-enantiomer, and details the experimental methodologies used to characterize these compounds.

Core Biological Activity: Inhibition of Voltage-Gated Sodium Channels

Funapide exerts its biological effects by blocking the flow of sodium ions through voltage-gated sodium channels. This inhibition is state-dependent, meaning the drug has a higher affinity for certain conformational states of the channel (e.g., open or inactivated states) over the resting



state. This property is crucial for its mechanism of action in pain pathways, as it allows for preferential targeting of rapidly firing neurons, such as those involved in nociceptive signaling.

While specific quantitative data for **(R)-Funapide** is not readily available in public literature, the activity of the racemate provides a benchmark for its inhibitory potential. The (S)-enantiomer is understood to be the primary contributor to the observed activity.

Quantitative Data Presentation

The following tables summarize the known inhibitory concentrations (IC50) of Funapide against a panel of human voltage-gated sodium channel subtypes. It is important to note that these values likely represent the activity of the (S)-enantiomer or a racemic mixture.

Target Nav Subtype	IC50 (nM)
Nav1.2	601[3]
Nav1.5	84[3]
Nav1.6	173[3]
Nav1.7	54[3]

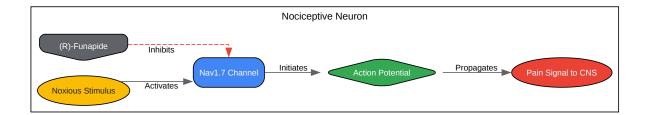
(R)-Funapide is reported to be the less active enantiomer, though specific IC50 values are not publicly available.[1]

Signaling Pathways and Mechanism of Action

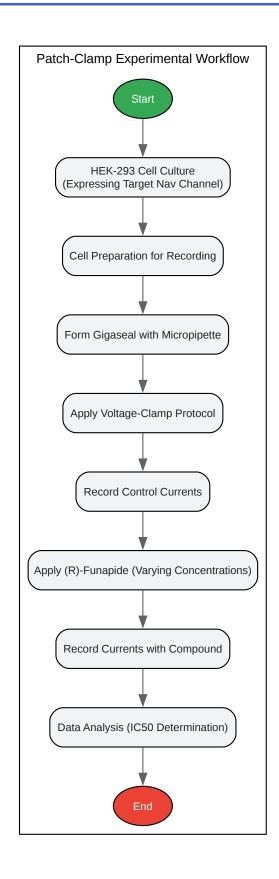
The analgesic effect of Funapide is primarily attributed to its inhibition of Nav1.7 channels located on nociceptive (pain-sensing) neurons. Nav1.7 acts as a threshold channel, amplifying small depolarizing signals in these neurons. By inhibiting Nav1.7, Funapide reduces the excitability of nociceptors, thereby decreasing the transmission of pain signals to the central nervous system.

The following diagram illustrates the proposed signaling pathway and the site of action for Funapide.









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